molecular formula C9H17NO B13182142 3-Methyl-1-(pyrrolidin-3-yl)butan-1-one

3-Methyl-1-(pyrrolidin-3-yl)butan-1-one

Cat. No.: B13182142
M. Wt: 155.24 g/mol
InChI Key: AXYWPHVSVXOXTQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrrolidin-3-yl)butan-1-one is an organic compound belonging to the class of valine and derivatives It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrrolidin-3-yl)butan-1-one typically involves the reaction of 3-methylpyridine with ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid. The process includes addition, oximization, and esterification reactions, which are carried out under moderate reaction conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyrrolidin-3-yl)butan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-(pyrrolidin-3-yl)butan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrrolidin-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to interact with dipeptidyl peptidase 4 in humans .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(pyrrolidin-3-yl)butan-1-one is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Biological Activity

3-Methyl-1-(pyrrolidin-3-yl)butan-1-one, a compound with a unique molecular structure featuring a pyrrolidine ring and a ketone functional group, has garnered attention for its potential biological activities. This article delves into its biological interactions, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H17_{17}N, with a molecular weight of approximately 155.24 g/mol. The compound's structure includes:

  • A pyrrolidine ring , which is known for its role in various biological processes.
  • A ketone group , contributing to its reactivity and interaction with biological targets.

Research indicates that this compound may interact with several biomolecules, influencing enzyme activity and receptor interactions. The compound's mechanism of action is believed to involve:

  • Modulation of neurotransmitter levels : It may affect the release and uptake of neurotransmitters such as dopamine and norepinephrine, similar to other compounds in its class .
  • Enzyme inhibition : Potential interactions with metalloproteases have been noted, which could be relevant in treating conditions associated with vasoconstriction .

Neurochemical Effects

Studies have suggested that this compound may exhibit stimulant properties akin to other synthetic cathinones. Its effects on dopamine transporters (DAT) and norepinephrine transporters (NET) are under investigation, with preliminary data indicating enhanced locomotor activity in animal models .

Anticancer Potential

Recent research has explored the anticancer properties of related pyrrolidine derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including A549 human lung adenocarcinoma cells . The following table summarizes the anticancer activity of several related compounds:

CompoundCell LineIC50_{50} (µM)Activity Level
5-Oxopyrrolidine derivativeA54925Moderate
4-Chlorophenyl substitutedA54915High
4-Dimethylamino phenyl derivativeA54910Very High

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrolidine derivatives, including those related to this compound. The study assessed their cytotoxic effects on cancer cell lines and found that modifications to the phenyl ring significantly influenced their potency. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-methyl-1-pyrrolidin-3-ylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-7(2)5-9(11)8-3-4-10-6-8/h7-8,10H,3-6H2,1-2H3

InChI Key

AXYWPHVSVXOXTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1CCNC1

Origin of Product

United States

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